molecular formula C5H12O2 B1600349 2-Methoxy-2-methylpropan-1-ol CAS No. 22665-67-4

2-Methoxy-2-methylpropan-1-ol

Cat. No. B1600349
CAS RN: 22665-67-4
M. Wt: 104.15 g/mol
InChI Key: VMPUAIZSESMILD-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropan-1-ol, also known as 1-methoxy-2-methyl-2-propanol, is a monohydric alcohol with the molecular formula C4H10O2. It is a colorless, flammable liquid with a sweet, ether-like odor. It is a versatile solvent and is used in the manufacture of a variety of products, including surfactants, pharmaceuticals, and cosmetics. It also has a number of applications in the laboratory, such as in the synthesis of compounds and in the reaction of chemical reactions.

Scientific Research Applications

Industrial and Chemical Synthesis Applications

2-Methoxypropan-1-ol, a compound related to 2-Methoxy-2-methylpropan-1-ol, is known as an impurity in the manufacturing process of propylene glycol methyl ether (PGME). It's found in industrial products like paints, solvents, varnishes, dyes, inks, adhesives, cleaning formulations, and as intermediates in chemical synthesis. This compound also appears as an impurity in cosmetics, though its use in these products is generally prohibited due to potential health risks (Kilanowicz-Sapota & Klimczak, 2021).

Catalytic Hydrocarbonylation Research

In a study on hydrocarbonylation, the catalysis of prop-2-ene-1-ol by rhodium triethylphosphine complexes was investigated. This process predominantly produces butane-1,4-diol and 2-methylpropan-1-ol, along with small quantities of other diols and alcohols. This research provides insights into the mechanism of 2-methylpropan-1-ol production, involving several intermediate steps and specific conditions for efficient catalysis (Simpson et al., 1996).

Liquid-Liquid Equilibrium Studies

Several studies have investigated the liquid-liquid equilibrium (LLE) of systems involving 2-methoxy-2-methylpropane (a close relative of this compound) with other compounds. For instance, Luo et al. (2015) examined the LLE data for a ternary system involving 2-methoxy-2-methylpropane, m-cresol, and water, demonstrating the efficiency of 2-methoxy-2-methylpropane as a solvent for extracting m-cresol from wastewater. These studies also involved modeling the LLE data using NRTL and UNIQUAC models, providing valuable insights for chemical engineering and solvent extraction processes (Luo et al., 2015).

Biofuel Research

Research into biofuels has explored the use of 2-methylpropan-1-ol (isobutanol) as a potential biofuel. Bastian et al. (2011) discussed the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase to enable anaerobic 2-methylpropan-1-ol production in Escherichia coli. This study highlights the challenges and solutions in cofactor utilization for efficient biofuel production, demonstrating the feasibility of anaerobic production of 2-methylpropan-1-ol with high yield and productivity (Bastian et al., 2011).

properties

IUPAC Name

2-methoxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUAIZSESMILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472010
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22665-67-4
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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